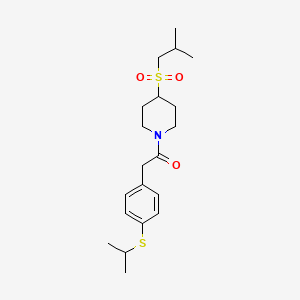

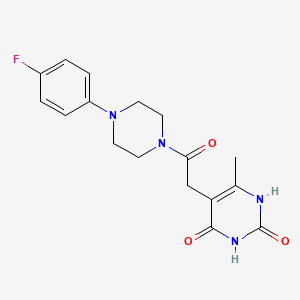

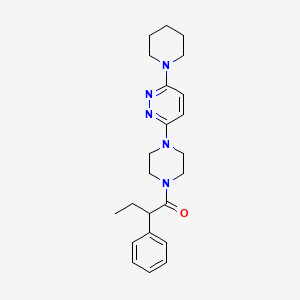

![molecular formula C21H18N4O2 B2868294 N-[(2-methyl-1H-indol-3-yl)(3-nitrophenyl)methyl]pyridin-2-amine CAS No. 315697-54-2](/img/structure/B2868294.png)

N-[(2-methyl-1H-indol-3-yl)(3-nitrophenyl)methyl]pyridin-2-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Indole is a heterocyclic compound that is widely distributed in the natural environment and can be produced by a variety of bacteria . Pyridin-2-amine is another heterocyclic compound that is often used in the synthesis of various pharmaceuticals .

Molecular Structure Analysis

The molecular structure of this compound would likely include the characteristic structures of both indole and pyridin-2-amine. Indole has a bicyclic structure, consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring . Pyridin-2-amine has a six-membered ring with two nitrogen atoms .Chemical Reactions Analysis

Indole is known to undergo electrophilic substitution, mainly at position 3 . Pyridin-2-amine can act as a nucleophile and is often used in the synthesis of various pharmaceuticals .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Generally, indole is a solid at room temperature with a strong, unpleasant odor . Pyridin-2-amine is also a solid at room temperature .Scientific Research Applications

Synthesis and Characterization

The synthesis and characterization of compounds related to N-[(2-methyl-1H-indol-3-yl)(3-nitrophenyl)methyl]pyridin-2-amine have been the focus of various studies, aiming at developing potential applications in the field of drug design, particularly for chronic myeloid leukemia (CML). In one study, the synthesis, crystal structure, and spectroscopic and electronic properties of N-(2-methyl-5-nitrophenyl)-4-(pyridin-2-yl)pyrimidin-2-amine (NPPA), a potential template for CML drug design, were reported. This study highlighted the interaction between the nitro-group oxygen atoms and the hydrogen atoms of the pyridine and pyrimidine rings, providing insights into the potential of NPPA as a drug template against CML (Moreno-Fuquen et al., 2021).

Mechanistic Insights

Research into the mechanisms of reactions involving similar compounds has provided valuable insights. For instance, the study of the three-component reaction leading to aminomethylenebisphosphonates revealed the potential of these compounds for preparing substances with antiosteoporotic, antibacterial, anticancer, antiparasitic, or herbicidal activity. This research also shed light on the reaction mechanism, demonstrating the utility of p-nitroaniline as a tool to elucidate the reaction process and suggesting a mechanism for the whole process, which could be beneficial for synthesizing compounds with similar structures (Dabrowska et al., 2009).

Biological Evaluation

Another aspect of research on related compounds includes their biological evaluation. Schiff’s bases and 2-azetidinones of isonocotinyl hydrazone have been synthesized and evaluated for potential antidepressant and nootropic activities. This study found specific compounds with significant activity, highlighting the potential of these structural frameworks as central nervous system (CNS) active agents. The research suggests that the 2-azetidinone skeleton, in particular, has potential as a CNS active agent, which could be further explored for the development of potent and safe CNS active agents (Thomas et al., 2016).

Mechanism of Action

Target of Action

It’s known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

One study suggests that a similar compound induced cell apoptosis in a dose-dependent manner, arrested the cells in the g2/m phase, and inhibited polymerization of tubulin . This suggests that N-[(2-methyl-1H-indol-3-yl)(3-nitrophenyl)methyl]pyridin-2-amine might interact with its targets in a similar way, leading to changes in cell cycle progression and protein synthesis.

Biochemical Pathways

Indole derivatives are known to influence a wide range of biological activities, suggesting that they may interact with multiple biochemical pathways . For instance, some indole derivatives have been found to inhibit the expression of inflammatory mediators like iNOS, COX-2, and TNF-α .

Result of Action

A similar compound was found to induce cell apoptosis, arrest cells in the g2/m phase, and inhibit tubulin polymerization . These effects could potentially lead to the inhibition of cell proliferation and the induction of cell death, which could be beneficial in the treatment of diseases such as cancer.

Future Directions

properties

IUPAC Name |

N-[(2-methyl-1H-indol-3-yl)-(3-nitrophenyl)methyl]pyridin-2-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18N4O2/c1-14-20(17-9-2-3-10-18(17)23-14)21(24-19-11-4-5-12-22-19)15-7-6-8-16(13-15)25(26)27/h2-13,21,23H,1H3,(H,22,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYBSPTOJWABJNP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=CC=CC=C2N1)C(C3=CC(=CC=C3)[N+](=O)[O-])NC4=CC=CC=N4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

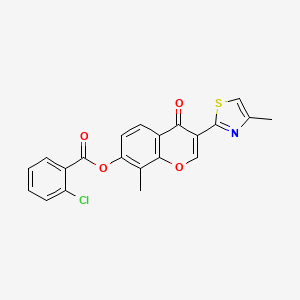

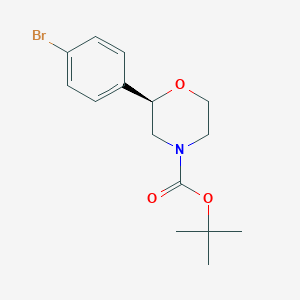

![N-(benzo[d]thiazol-2-yl)-2-(2-((2-oxo-2-(p-tolylamino)ethyl)thio)thiazol-4-yl)acetamide](/img/structure/B2868212.png)

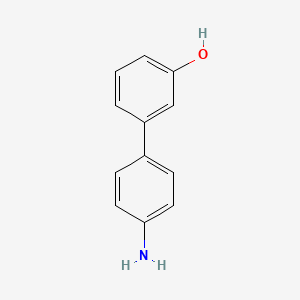

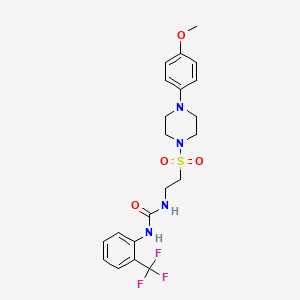

![(4-(Tert-butyl)phenyl)(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)methanone](/img/structure/B2868216.png)

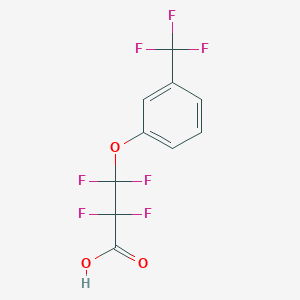

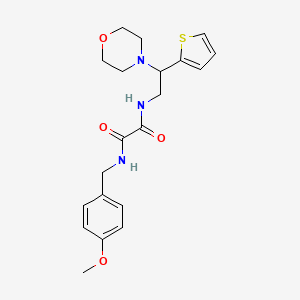

![N-(2-(6-((2-((2-chlorobenzyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methoxybenzamide](/img/structure/B2868225.png)

![3-cinnamyl-8-(2,4-dimethylphenyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2868229.png)

![N-[(3-chloro-4-fluorophenyl)methyl]-2-{2,4-dioxo-3-[2-(thiophen-2-yl)ethyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamide](/img/structure/B2868234.png)